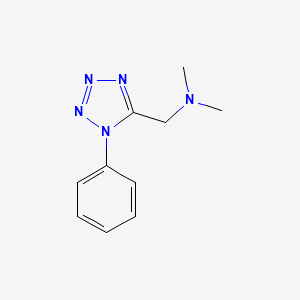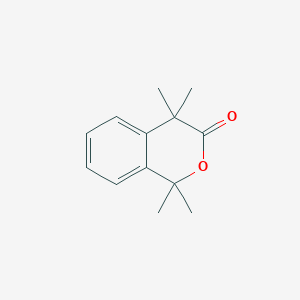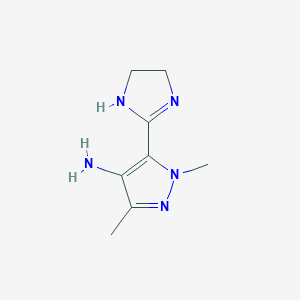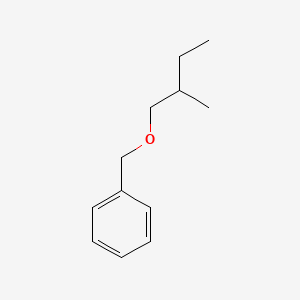
2-Methylbutyl benzyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbutyl benzyl ether is an organic compound belonging to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups In this case, the compound consists of a benzyl group (a phenyl ring attached to a methylene group) and a 2-methylbutyl group connected via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers, including 2-Methylbutyl benzyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the reaction would involve the following steps:
Preparation of the Alkoxide Ion: The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).
Reaction with Alkyl Halide: The alkoxide ion then reacts with a benzyl halide (e.g., benzyl chloride) to form the ether.
The reaction conditions typically involve:
Solvent: An aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Temperature: Mild to moderate temperatures (0-50°C) to avoid side reactions.
Industrial Production Methods
Industrial production of ethers often involves similar methods but on a larger scale. The Williamson ether synthesis is scalable and can be adapted for industrial use. Additionally, catalytic methods using metal catalysts or acid catalysts can be employed to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methylbutyl benzyl ether can undergo several types of chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides, although this is less common for stable ethers like this compound.
Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) to form alcohols and alkyl halides.
Substitution: Under certain conditions, the ether can undergo substitution reactions where the alkyl or aryl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like oxygen or peroxides under controlled conditions.
Acidic Cleavage: Strong acids like HBr or HI, typically at elevated temperatures.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Formation of peroxides or other oxidized products.
Acidic Cleavage: Formation of benzyl alcohol and 2-methylbutyl halide.
Substitution: Formation of substituted ethers or other functionalized compounds.
Scientific Research Applications
2-Methylbutyl benzyl ether has several applications in scientific research:
Organic Synthesis: Used as a solvent or intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in drug formulation and delivery due to its ether linkage.
Material Science: Used in the preparation of polymers and other materials with specific properties.
Industrial Applications: Employed in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylbutyl benzyl ether in chemical reactions typically involves the cleavage of the ether bond under acidic or basic conditions. The oxygen atom in the ether can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to the reactivity of the ether bond and the stability of the resulting products.
Comparison with Similar Compounds
Similar Compounds
Benzyl ethyl ether: Similar structure but with an ethyl group instead of a 2-methylbutyl group.
Benzyl propyl ether: Similar structure but with a propyl group.
Benzyl isopropyl ether: Similar structure but with an isopropyl group.
Uniqueness
2-Methylbutyl benzyl ether is unique due to the presence of the 2-methylbutyl group, which provides different steric and electronic properties compared to other benzyl ethers. This can influence its reactivity and applications in various chemical processes.
Properties
CAS No. |
32793-78-5 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-methylbutoxymethylbenzene |
InChI |
InChI=1S/C12H18O/c1-3-11(2)9-13-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |
InChI Key |
YOANEDOLERYMCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal](/img/structure/B14144741.png)

![3-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14144748.png)
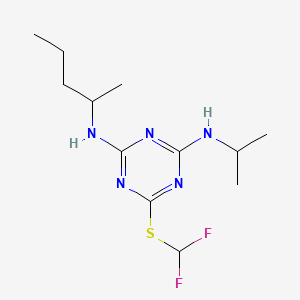
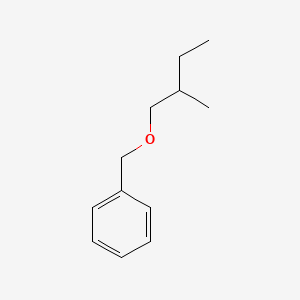
![[2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate](/img/structure/B14144764.png)
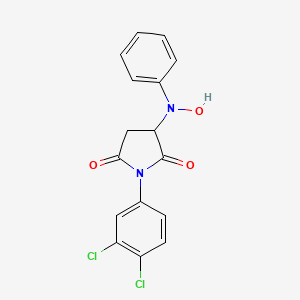
![2-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14144783.png)
